2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl (2,5-dioxopyrrolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL (2,5-DIOXO-1-PYRROLIDINYL)ACETATE is a complex organic compound with a unique structure that includes benzoyl, methyl, dioxido, benzothiazin, and pyrrolidinyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL (2,5-DIOXO-1-PYRROLIDINYL)ACETATE involves multiple steps, starting with the preparation of the benzothiazin core This core is typically synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL (2,5-DIOXO-1-PYRROLIDINYL)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer oxygen atoms.
Scientific Research Applications
3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL (2,5-DIOXO-1-PYRROLIDINYL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL (2,5-DIOXO-1-PYRROLIDINYL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl pivalate
- 3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-acetoxybenzoate
- 3-Benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-chlorobenzoate
Uniqueness
Compared to similar compounds, 3-BENZOYL-2-METHYL-1,1-DIOXIDO-2H-1,2-BENZOTHIAZIN-4-YL (2,5-DIOXO-1-PYRROLIDINYL)ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18N2O7S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 2-(2,5-dioxopyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C22H18N2O7S/c1-23-20(21(28)14-7-3-2-4-8-14)22(15-9-5-6-10-16(15)32(23,29)30)31-19(27)13-24-17(25)11-12-18(24)26/h2-10H,11-13H2,1H3 |
InChI Key |
AAJAXRVKLAWUCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)CN3C(=O)CCC3=O)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.